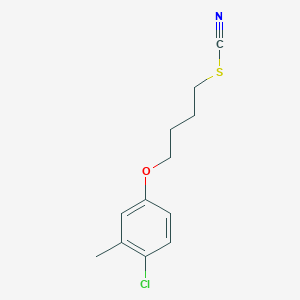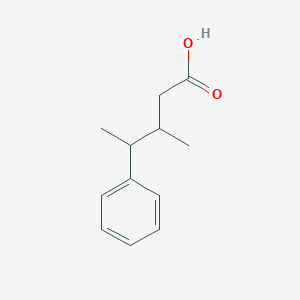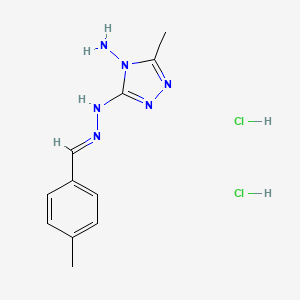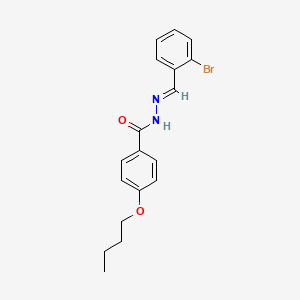![molecular formula C19H28O2S B3861600 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate](/img/structure/B3861600.png)
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate
Overview
Description
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate, also known as IMPTA, is a chemical compound that has gained attention in scientific research due to its potential applications as a synthetic intermediate and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a catalyst involves the activation of oxygen molecules through coordination with the sulfur atom in the thiol group. This activation process facilitates the transfer of oxygen atoms to the substrate, leading to the desired reaction. The exact mechanism of action of 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a synthetic intermediate is still being studied.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is not known to have any direct effects on human health.
Advantages and Limitations for Lab Experiments
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate has several advantages as a catalyst and synthetic intermediate. It is stable, easy to handle, and has high selectivity and efficiency in various reactions. However, its use is limited by its high cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate. One area of focus is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area is the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the development of new catalytic reactions using 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a catalyst is an area of active research.
Conclusion:
In conclusion, 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate is a chemical compound that has gained attention in scientific research due to its potential applications as a synthetic intermediate and as a catalyst in organic synthesis. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its potential applications in various reactions. While there is limited research on its biochemical and physiological effects, it is relatively non-toxic and has low environmental impact. The future directions for research on 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate include the development of new synthesis methods, exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and the development of new catalytic reactions using 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate as a catalyst.
Scientific Research Applications
2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate has been studied extensively for its potential applications in organic synthesis. It has been used as a catalyst in various reactions, including the oxidation of alcohols, the synthesis of heterocycles, and the formation of carbon-carbon bonds. 2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate has also been investigated as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4-methylphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2S/c1-13(2)17-10-7-15(4)11-18(17)21-19(20)12-22-16-8-5-14(3)6-9-16/h5-6,8-9,13,15,17-18H,7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFMLGZPOEANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=CC=C(C=C2)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B3861520.png)

![N'-[2-(allyloxy)benzylidene]-3-iodobenzohydrazide](/img/structure/B3861535.png)

![5-(3-nitrobenzoyl)-2-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3861557.png)


![({[(4-nitrobenzoyl)amino]carbonothioyl}thio)acetic acid](/img/structure/B3861566.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3861575.png)
![N-(4-methoxybenzyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3861583.png)
![4-(dimethylamino)benzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3861588.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3861590.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B3861598.png)
